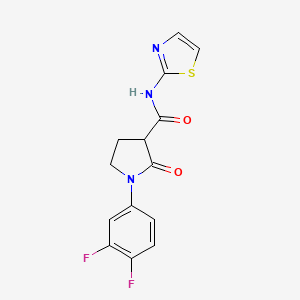
Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone, also known as ADMF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ADMF is a synthetic compound that belongs to the class of benzofuran derivatives.
Mécanisme D'action
The exact mechanism of action of Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone is not fully understood. However, studies have suggested that it may act through the modulation of various signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of the adenosine A1 receptor. Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has also been shown to modulate the release of various neurotransmitters, including glutamate and GABA, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has been shown to exhibit various biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone can inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has also been shown to activate the adenosine A1 receptor, which can modulate neurotransmitter release and synaptic plasticity. In vivo studies have demonstrated that Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone can reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has also been shown to exhibit potent pharmacological effects, making it a potentially useful tool for investigating various biological processes. However, there are also limitations to the use of Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone in lab experiments. Its mechanism of action is not fully understood, and its pharmacological effects may vary depending on the experimental conditions used.
Orientations Futures
There are several future directions for research on Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone. One potential avenue of research is to further investigate its mechanism of action, particularly with regards to its effects on neurotransmitter release and synaptic plasticity. Another potential direction is to investigate its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone can be used as a starting point for the development of new lead compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone involves the reaction of 3,7-dimethyl-2-benzofuran-1-carboxylic acid with oxalyl chloride to form 3,7-dimethyl-2-benzofuran-1-carbonyl chloride. The carbonyl chloride is then reacted with azetidine to produce Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone. The synthesis of Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone is a multi-step process that requires careful handling of reagents and purification steps to obtain a pure product.
Applications De Recherche Scientifique
Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has been investigated as a potential lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In neuroscience, Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity.
Propriétés
IUPAC Name |
azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-5-3-6-11-10(2)13(17-12(9)11)14(16)15-7-4-8-15/h3,5-6H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNNUDIEQCKXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)N3CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone](/img/structure/B7565786.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7565794.png)
![2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
![1-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-3-(1-phenylethyl)imidazolidine-2,4,5-trione](/img/structure/B7565799.png)
![2-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565802.png)
![1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone](/img/structure/B7565811.png)



![6-chloro-4-N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7565846.png)


![Methyl 2-[[1-(2-methylpropyl)tetrazol-5-yl]sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565882.png)